Home > Products > Screening Compounds P51694 > Fenoldopam mesylate
Fenoldopam mesylate - 67227-57-0

Fenoldopam mesylate

Catalog Number: EVT-268411
CAS Number: 67227-57-0
Molecular Formula: C17H20ClNO6S
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenoldopam mesylate is a synthetic benzazepine derivative classified as a selective dopamine-1 (DA1) receptor agonist. [, , , , ] It is frequently employed in scientific research to investigate the roles of DA1 receptors in various physiological and pathological processes, particularly those related to renal function and blood pressure regulation. [, , , , , , , , , ]

Dopamine

  • Relevance: Fenoldopam mesylate is a synthetic analog of Dopamine, specifically designed to selectively activate the dopamine-1 (DA1) receptor. [] Both compounds can cause vasodilation, but Fenoldopam mesylate exhibits a more selective renal vasodilatory effect with reduced cardiovascular side effects compared to Dopamine. [, ] Studies have explored Fenoldopam mesylate as a potential alternative to Dopamine in treating acute renal failure and hypertension due to its improved safety profile. [, ]

Sodium Nitroprusside

    Metoclopramide

    • Relevance: Metoclopramide acts as a dopamine antagonist, contrasting with Fenoldopam mesylate, a dopamine-1 receptor agonist. [] Research utilized Metoclopramide to investigate the mechanism of dopamine-induced effects on renal function. [] By blocking dopamine receptors, Metoclopramide helps to elucidate the specific actions mediated by dopamine receptor activation, further highlighting the distinct pharmacological profile of Fenoldopam mesylate.

    LY 171555

    • Relevance: LY 171555 served as a pharmacological tool alongside Fenoldopam mesylate (DA1 agonist) to differentiate between the actions mediated by DA1 and DA2 receptors. [] This distinction is crucial as Fenoldopam mesylate's selective DA1 agonism confers its specific renal vasodilatory effects with minimal impact on other dopamine-mediated pathways.

    Phenoxybenzamine

    • Relevance: Research investigating the mechanism of arterial lesions induced by Fenoldopam mesylate and Dopamine employed Phenoxybenzamine to elucidate the role of alpha-adrenergic receptors. [] Findings suggest that the interplay between alpha-adrenergic and DA1 receptors contributes to the development of these lesions, emphasizing the complex interplay between different receptor systems in the vasculature.

    SK&F 83566-C

    • Relevance: Similar to LY 171555, SK&F 83566-C was used in conjunction with Fenoldopam mesylate to delineate the specific role of DA1 receptors in inducing arterial lesions. [] The findings highlight the critical involvement of DA1 receptor activation in the observed vascular effects of Fenoldopam mesylate.
    Source and Classification

    Fenoldopam mesylate is classified as a vasodilator and a dopamine receptor agonist. Its chemical structure allows it to selectively activate dopamine-1 receptors, which are predominantly located in the renal vasculature. This selectivity underpins its therapeutic effects, particularly in improving renal blood flow and function.

    Synthesis Analysis

    The synthesis of fenoldopam mesylate involves several key steps, primarily focusing on the alkylation of a primary amine. The process typically begins with the preparation of an intermediate compound, 2-chlorohomoveratrylamine, which is then subjected to alkylation with 2-halo-4'-methoxyacetophenone. This reaction is conducted in the presence of a strong acid, such as methanesulfonic acid, and requires careful control of temperature and solvent conditions.

    Key Parameters in Synthesis

    1. Alkylation Reaction: The alkylation involves using no more than one-third mole equivalents of the alkylating agent per mole equivalent of the base.
    2. Solvent System: A mixture of halogenated hydrocarbons and water is often used to facilitate the reaction.
    3. Temperature Control: The reaction mixture is typically maintained at room temperature before cooling to promote crystallization.
    4. Yield Optimization: The synthesis process aims to maximize yield while ensuring purity through recrystallization techniques.
    Molecular Structure Analysis

    Fenoldopam mesylate has a complex molecular structure characterized by its racemic nature, comprising both R and S isomers. The R-isomer is primarily responsible for its pharmacological activity due to its higher affinity for dopamine-1 receptors.

    Structural Details

    • Molecular Formula: C17H22N2O4S
    • Molecular Weight: 350.44 g/mol
    • Key Functional Groups: The structure includes methoxy groups, amine groups, and a sulfonate moiety which contributes to its solubility and biological activity.

    Spectroscopic analysis such as nuclear magnetic resonance (NMR) and mass spectrometry has been employed to confirm the identity and purity of fenoldopam mesylate during synthesis.

    Chemical Reactions Analysis

    Fenoldopam mesylate undergoes various chemical reactions that are critical for its therapeutic efficacy. Notably, it acts as a vasodilator through its interaction with dopamine-1 receptors, leading to relaxation of vascular smooth muscle.

    Relevant Chemical Reactions

    1. Vasodilation Mechanism: Activation of dopamine-1 receptors results in increased intracellular cyclic adenosine monophosphate levels, promoting vasodilation.
    2. Metabolism: Fenoldopam is metabolized primarily through conjugation pathways including methylation, glucuronidation, and sulfation.
    3. Elimination Pathways: Approximately 90% of fenoldopam is excreted via urine after conjugation, with only 4% eliminated unchanged.
    Mechanism of Action

    The mechanism by which fenoldopam exerts its effects involves selective activation of dopamine-1 receptors located in the renal vasculature and systemic circulation. This activation leads to:

    • Increased Renal Blood Flow: By dilating renal blood vessels, fenoldopam enhances glomerular filtration rate.
    • Diuresis: It promotes urinary sodium excretion and diuresis, contributing to its antihypertensive effects.
    • Minimal Effects on Other Receptors: Fenoldopam shows little to no activity on dopamine-2-like receptors or adrenergic receptors, minimizing side effects associated with non-selective agents.
    Physical and Chemical Properties Analysis

    Fenoldopam mesylate exhibits distinct physical and chemical properties that influence its pharmacological behavior:

    Key Properties

    • Appearance: Typically exists as a white to off-white crystalline powder.
    • Solubility: Highly soluble in water due to the presence of the mesylate group.
    • Stability: Stable under normal storage conditions but sensitive to light and moisture.
    • pH Range: Optimal pH for stability is around neutral (pH 7).

    These properties make fenoldopam mesylate suitable for intravenous administration in acute care settings.

    Applications

    Fenoldopam mesylate has several clinical applications:

    1. Management of Severe Hypertension: Primarily used for acute management in hospital settings.
    2. Renal Protection: Investigated for its potential role in preventing acute kidney injury during surgical procedures or contrast media exposure.
    3. Research Applications: Ongoing studies explore its broader therapeutic potential beyond hypertension, including cardioprotection and neuroprotection.

    Clinical Evidence

    Clinical trials have demonstrated that fenoldopam can effectively reduce the incidence of postoperative acute kidney injury when administered preoperatively or during high-risk procedures involving contrast agents .

    Pharmacological Mechanisms of Action

    Dopamine Receptor Agonism and Signal Transduction Pathways

    Fenoldopam mesylate functions as a potent and selective agonist for dopamine D1-like receptors (DRD1 and DRD5), initiating a cascade of intracellular signaling events. Upon binding to the orthosteric site of DRD1, fenoldopam stabilizes an active receptor conformation that facilitates coupling with the Gαs heterotrimeric protein [3]. This interaction activates adenylyl cyclase (AC), catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) [1] [2]. Elevated cAMP levels trigger protein kinase A (PKA) activation, which phosphorylates downstream targets including myosin light-chain kinase (MLCK). Phosphorylated MLCK exhibits reduced affinity for calcium-calmodulin complexes, ultimately inhibiting actin-myosin cross-bridge formation in vascular smooth muscle cells [2] [10].

    Structural cryo-electron microscopy studies reveal that fenoldopam binds to a conserved polar network within the orthosteric binding pocket (OBP) of DRD1, involving residues D103³.³² (salt bridge with the amine group) and S198⁵.⁴²/S202⁵.⁴⁶ (hydrogen bonds with catechol hydroxyls) [3]. This binding motif (D3.32-S5.42-S5.46) is critical for receptor activation and is shared with endogenous catecholamines like dopamine. However, fenoldopam’s extended benzazepine structure engages additional hydrophobic residues in an extended binding pocket (EBP), enhancing receptor selectivity and functional potency compared to dopamine [3].

    Table 1: Key Signaling Molecules in Fenoldopam's Pathway

    Signaling MoleculeFunctionEffect of Fenoldopam
    Gαs proteinCouples D1 receptor to adenylyl cyclaseStabilizes nucleotide-free complex
    cAMPSecond messengerIncreases 3-5 fold
    PKASerine/threonine kinaseActivates, leading to MLCK phosphorylation
    Phosphorylated MLCKInactive form of kinasePrevents myosin-actin cross-bridge formation
    CREBTranscription factorInduces phosphorylation (upregulates cytoprotective genes)

    Selective D1 Receptor Activation and Vascular Smooth Muscle Modulation

    Fenoldopam's selectivity for D1-like receptors (DRD1/DRD5) over D2-like receptors (DRD2/DRD3/DRD4) arises from its specific interactions within the EBP of DRD1. The EBP—composed of transmembrane helices TM3, TM5, TM6, and TM7—discriminates D1-like from D2-like receptors due to divergent residue motifs [3]. Unlike dopamine, fenoldopam lacks affinity for β-adrenergic receptors (ARs) and exhibits only minimal α-AR antagonism, minimizing off-target cardiovascular effects [1] [9].

    Vascular smooth muscle modulation occurs through PKA-mediated pathways:

    • Arteriolar Vasodilation: Reduced phosphorylation of myosin light chains decreases vascular tone, lowering systemic vascular resistance (SVR) and mean arterial pressure (MAP) [1] [2].
    • Renal Vasodilation: Preferential dilation of renal afferent/efferent arterioles increases renal blood flow (RBF) by >40% and glomerular filtration rate (GFR) [4] [5].
    • Antifibrotic Effects: In vascular smooth muscle, fenoldopam suppresses platelet-derived growth factor (PDGF)-induced NADPH oxidase activity, reducing reactive oxygen species (ROS) generation by 60% [5].

    Table 2: Tissue-Specific Effects of Fenoldopam-Induced Vasodilation

    Vascular BedPerfusion ChangeMechanistic Basis
    Renal↑ 40-50%D1 receptor density in afferent/efferent arterioles
    Mesenteric↑ 25-30%cAMP-mediated smooth muscle relaxation
    Coronary↑ 15-20%Secondary to reduced afterload
    CerebralMinimalBlood-brain barrier impermeability

    Comparative Analysis of Fenoldopam vs. Endogenous Dopamine in Receptor Binding Affinity

    While both fenoldopam and endogenous dopamine activate D1-like receptors, their pharmacological profiles diverge significantly due to structural and kinetic differences:

    • Receptor Selectivity: Fenoldopam exhibits 250-fold higher affinity for DRD1 (Kd = 2.3 nM) than DRD2 receptors, whereas dopamine binds non-selectively to all dopamine receptor subtypes (DRD1–DRD5) and adrenergic receptors [1] [9]. Fenoldopam’s racemic mixture contains an R-isomer responsible for >90% of biological activity, further enhancing selectivity [9].
    • Adrenergic Activity: Dopamine activates β1-ARs at intermediate doses (1–10 μg/kg/min) and α1-ARs at high doses (>10 μg/kg/min), risking tachycardia or hypertension. Fenoldopam lacks intrinsic adrenergic activity, preventing reflex tachycardia unless rapidly titrated [1] [7].
    • Metabolic Stability: Fenoldopam’s sulfonated catechol structure resists catechol-O-methyltransferase (COMT) metabolism, yielding a plasma half-life of 5–10 minutes vs. dopamine’s 1–2 minutes. It undergoes hepatic conjugation via glucuronidation/sulfation without cytochrome P450 involvement [1] [9].
    • Binding Kinetics: Molecular dynamics simulations show fenoldopam forms stable hydrogen bonds with S198⁵.⁴² and S202⁵.⁴⁶ in DRD1, persisting for >500 ns. Dopamine’s interactions are transient (<100 ns), explaining fenoldopam’s prolonged receptor residence time [3].

    Impact on Renin-Angiotensin System Antagonism in Renal Physiology

    Fenoldopam modulates renal sodium handling and counterregulates renin-angiotensin-aldosterone system (RAAS) activity through interconnected mechanisms:

    • Natriuresis and Diuresis: D1 receptor activation inhibits renal tubular Na⁺/K⁺-ATPase and Na⁺/H⁺ exchangers (NHE3) in proximal tubules, increasing fractional sodium excretion by 50% during euvolemia [4] [6]. This effect is blunted under low-sodium conditions due to RAAS upregulation.
    • RAAS Antagonism: Angiotensin II (Ang II) suppresses D1 receptor expression and uncouples it from AC signaling via protein kinase C (PKC). Fenoldopam counteracts this by:
    • Downregulating AT1 receptor density in renal vasculature
    • Stimulating angiotensin type-2 receptor (AT2R)-mediated natriuretic pathways [6]
    • Activating nuclear factor erythroid 2-related factor 2 (NRF2), which inhibits NADPH oxidase and reduces Ang II-induced ROS by 70% [5]
    • Synergy with RAAS Inhibitors: In salt-restricted humans, enalapril (an ACE inhibitor) restores fenoldopam’s natriuretic efficacy by blocking Ang II-mediated D1 receptor desensitization. This combination inhibits proximal tubular sodium reabsorption by 35% versus fenoldopam alone [6].

    Table 3: Fenoldopam's Effects on Renal Parameters in Hypertensive Models

    ParameterChange with FenoldopamRAAS Interaction
    Renal blood flow↑ 45%Attenuates angiotensin II vasoconstriction
    Proximal Na⁺ reabsorption↓ 30%Blocked by enalapril pretreatment
    Urinary sodium excretion↑ 4-foldAbolished during low-salt diet unless with ACEi
    Oxidative stress markers↓ 60-70%NRF2-mediated NADPH oxidase inhibition

    Fenoldopam also enhances renal cytoprotection via NRF2-driven transcription of antioxidant genes (e.g., heme oxygenase-1), mitigating cisplatin-induced tubular apoptosis by 80% in preclinical models [5]. This positions fenoldopam as a modulator of renal redox balance independent of blood pressure effects.

    Properties

    CAS Number

    67227-57-0

    Product Name

    Fenoldopam mesylate

    IUPAC Name

    9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid

    Molecular Formula

    C17H20ClNO6S

    Molecular Weight

    401.9 g/mol

    InChI

    InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)

    InChI Key

    CVKUMNRCIJMVAR-UHFFFAOYSA-N

    SMILES

    CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

    Solubility

    2.72e-01 g/L

    Synonyms

    Corlopam
    Fenoldopam
    Fenoldopam Hydrobromide
    Fenoldopam Mesylate
    Hydrobromide, Fenoldopam
    SK and F 82526
    SK and F 82526J
    SK and F-82526
    SK and F-82526J
    SK and F82526
    SK and F82526J
    SKF 82526
    SKF 82526J
    SKF-82526
    SKF-82526J
    SKF82526
    SKF82526J

    Canonical SMILES

    CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.